2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
Description
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone is a substituted acetophenone derivative with a fluorophenyl group at the 3-position and a methoxyphenyl group at the 4-position. Its molecular formula is C₁₅H₁₂FO₂ (calculated molecular weight: 244.26 g/mol). This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in bioactive molecules .
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKAVRBAZXUZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-Fluorobenzene and 4-Methoxybenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable non-polar solvent.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and scalability. The use of automated systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)acetic acid.
Reduction: 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone has been studied for its potential therapeutic effects. Its structure suggests that it may possess various biological activities, including:
- Anticancer Properties : Research indicates that compounds similar to this one can induce apoptosis in cancer cells. Studies have shown that chalcone derivatives exhibit cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Induction of apoptosis |
| MCF7 | 12.8 | Cell cycle arrest |
| HCT116 | 18.5 | Inhibition of CDK2/9 |
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. Similar derivatives have demonstrated activity against multidrug-resistant bacterial strains such as Staphylococcus aureus and Candida species. The presence of the fluorine and methoxy groups may enhance its interaction with microbial targets.
Organic Synthesis
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : To form epoxides or other oxidized derivatives.
- Reduction : Leading to the formation of alcohols or other reduced forms.
- Substitution Reactions : Facilitating electrophilic or nucleophilic substitutions on the aromatic rings.
Case Study 1: Anticancer Activity Evaluation
A study conducted on HeLa cells treated with this compound revealed a significant increase in apoptotic cells compared to controls, with an observed total apoptosis rate of approximately 42%. This suggests that the compound has a potent effect on inducing cell death in cancerous cells.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, derivatives similar to this compound were tested against various bacterial strains using the disc diffusion method. Results indicated effective inhibition at concentrations ranging from 25 to 100 μg/ml, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the methoxy group can influence the compound’s electronic properties and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Substituent Position and Functional Group Variations
- 1-(4-Methoxyphenyl)ethanone (): Simplest analogue lacking the fluorophenyl group. Synthesized via catalytic oxidation, highlighting its role as a precursor in radical chain reactions. Absence of fluorine reduces electron-withdrawing effects, increasing reactivity toward electrophilic substitution compared to the fluorinated analogue .
- 2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone (): Incorporates a hydroxyimino group and chlorine substituent. Molecular weight: 289.72 g/mol.
- 2-(3-Fluorophenyl)-1-[4-(methylthio)phenyl]ethanone (): Replaces methoxy with a methylthio group. Molecular weight: 260.33 g/mol; predicted boiling point: 399°C. The sulfur atom increases lipophilicity, which may improve membrane permeability in biological systems .
Complex Heterocyclic Derivatives
- JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) (): Contains an indole ring and pentyl chain. Molecular formula: C₂₂H₂₅NO₂. The indole moiety facilitates π-π stacking interactions, commonly exploited in cannabinoid receptor binding studies .
- Triazole-containing derivatives (): Example: 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl)-1-phenylethanone. Incorporates a triazole ring and sulfonyl group. Synthesized via sodium ethoxide-mediated coupling, demonstrating stability under basic conditions .
- Sulfonylpiperazinyl derivatives (): Example: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyltetrazol-5-yl)thio)ethanone (7e). Melting point: 131–134°C. The sulfonyl and tetrazolylthio groups enhance hydrogen-bonding capacity, influencing solubility and protein interactions .
Physicochemical Properties
Key differences in physical properties arise from substituent effects:
Antibacterial and Antiproliferative Activity
- β-carboline derivatives (): Analogues like 1-(3,4-dihydroxyphenyl)-2-(7-methoxy-β-carbolin-2-yl)ethanone exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The dihydroxyphenyl group enhances hydrogen bonding with microbial targets .
- Triazole derivatives (): These compounds are often explored for antimicrobial properties due to the triazole ring’s ability to disrupt enzyme function in pathogens .
Biochemical Interactions
Biological Activity
2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H15F O2
- Molecular Weight: 270.29 g/mol
The compound is synthesized through a series of reactions involving the condensation of substituted phenyl derivatives. The synthetic pathway typically involves the reaction of 3-fluorobenzaldehyde with 4-methoxyacetophenone under basic conditions, leading to the formation of the desired ketone.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with fluorine and methoxy substitutions showed enhanced activity against bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 5 | Antibacterial |
| 4-Fluoro-3-methylphenol | 10 | Antibacterial |
| 3-Bromo-4-methoxyphenol | 8 | Antifungal |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on cell proliferation inhibition revealed that it significantly reduces the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cell proliferation and survival, such as PI3K and mTOR.
- Apoptosis Induction: It triggers apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest: The compound causes cell cycle arrest, preventing cancer cells from progressing through critical phases.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A recent investigation showed that derivatives of this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
- Cancer Research : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-fluoroanisole) using a Lewis acid catalyst like AlCl₃ . Alternatively, cross-coupling reactions involving fluorinated aryl halides and methoxyphenyl precursors under palladium catalysis may be employed. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize byproducts such as over-acylation or dehalogenation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the substitution pattern (e.g., fluorine-induced splitting in the aromatic region, methoxy group at δ ~3.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for fluorinated analogs .
- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. What are the critical physical properties (e.g., melting point, solubility) relevant to experimental handling?
- Methodological Answer :
- Boiling Point : Analogous fluorinated acetophenones (e.g., 1-(4-fluorophenyl)ethanone) have Tboil ~469 K .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DCM, DMF) due to the ketone and methoxy groups. Solubility tests in water require pH adjustment due to potential hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation for fluorinated analogs?
- Methodological Answer :
- Catalyst Selection : Use anhydrous AlCl₃ in stoichiometric amounts to avoid side reactions.
- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent electrophilic over-activation.
- Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances regioselectivity for electron-rich aromatic rings .
Q. What crystallographic data or computational models are available for structural analysis?
- Methodological Answer :
- Single-Crystal XRD : For analogs like 1-(4-chloro-3-fluorophenyl) derivatives, monoclinic crystal systems (space group P2₁/c) with Z = 4 are reported. Hydrogen-bonding networks involving the ketone oxygen influence packing .
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict electronic properties (e.g., dipole moments, frontier orbitals) relevant to reactivity .
Q. How does fluorination at the 3-position affect the compound’s electronic properties and biological activity?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases electron-withdrawing effects, altering the ketone’s electrophilicity and aromatic ring’s π-electron density.
- Biological Relevance : Fluorinated analogs show enhanced metabolic stability in drug discovery. For example, fluorophenyl groups in enzyme inhibitors improve binding affinity via hydrophobic interactions .
Q. What strategies mitigate challenges in purifying fluorinated ethanones?
- Methodological Answer :
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. Fluorinated compounds often exhibit higher Rf values than non-fluorinated analogs.
- Recrystallization : Select solvents like ethanol/water mixtures to exploit differences in solubility between fluorinated and non-fluorinated byproducts .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported spectroscopic data for fluorinated acetophenones?
- Methodological Answer :
- Cross-Validation : Compare NMR data with NIST Chemistry WebBook entries . For example, 1-(4-fluorophenyl)ethanone’s ¹H NMR (CDCl₃) shows a singlet at δ 2.6 ppm (CH₃) and doublets for aromatic protons.
- Isotopic Labeling : Use ¹⁹F NMR to confirm fluorine substitution patterns and rule out positional isomers .
Experimental Design Considerations
Q. What are the limitations in scaling up synthesis for mechanistic studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
